
5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that belongs to the class of oxadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of a methyl group at the 5-position and a phenyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate hydrazides with carbonyl compounds. One common method is the reaction of 2-phenylacetohydrazide with acetic anhydride under reflux conditions. The reaction proceeds as follows:
Step 1: 2-Phenylacetohydrazide is reacted with acetic anhydride.
Step 2: The mixture is heated under reflux for several hours.
Step 3: The product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced heterocyclic compounds.
Substitution: Functionalized oxadiazole derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines by blocking specific signaling pathways.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1,2,4-oxadiazole: Lacks the methyl group at the 5-position.
5-Methyl-1,3,4-oxadiazole: Lacks the phenyl group at the 3-position.
2,5-Diphenyl-1,3,4-oxadiazole: Contains an additional phenyl group at the 2-position.
Uniqueness
5-Methyl-3-phenyl-1,3,4-oxadiazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl and a phenyl group enhances its reactivity and potential for diverse applications.
Propiedades
Número CAS |
28740-63-8 |
|---|---|
Fórmula molecular |
C9H8N2O2 |
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
5-methyl-3-phenyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C9H8N2O2/c1-7-10-11(9(12)13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Clave InChI |
ZOOHSVUIPYTRCD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=O)O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


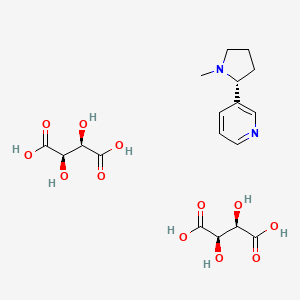

![3-Methylidene-4-[(2-phenylethyl)sulfanyl]oxolane](/img/structure/B12900046.png)
![2-[(2-Propyl-2H-isoindol-1-yl)sulfanyl]ethan-1-ol](/img/structure/B12900052.png)
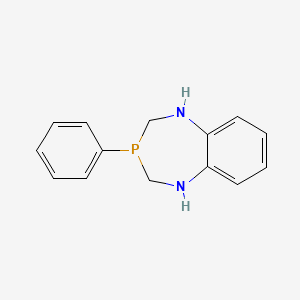
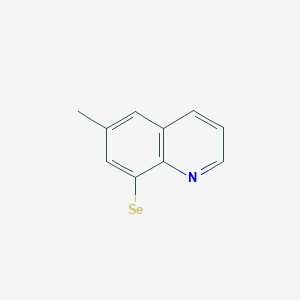
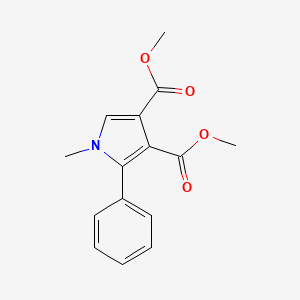
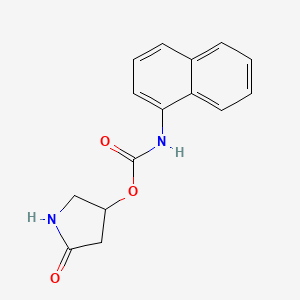
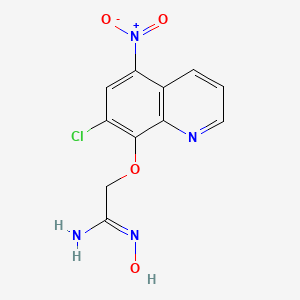
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12900104.png)
![3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12900119.png)
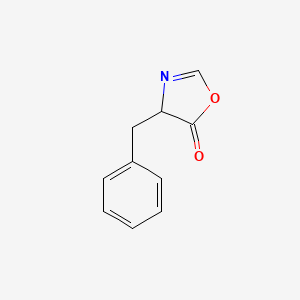

![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
